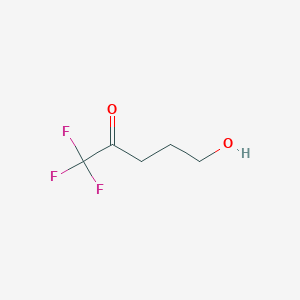
1,1,1-Trifluoro-5-hydroxypentane-2-one
Cat. No. B056051
M. Wt: 156.1 g/mol
InChI Key: MQUFQHMYHVJCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04962024
Procedure details


A 500 mL three neck round bottom flask, fitted with dropping funnel, magnetic stirrer, ice-salt bath, and argon inlet is charged with 125 mL of dry dimethylformamide, 29 g(35.7 mM) of trifluoro-5-hydroxy-2-pentanone. This mixture was cooled to -5° C. and 11.5 g(71.6 mM) of bromine was added dropwise over a two hour period. After stirring overnight at ambient temperature the reaction mixture was distilled through a 30 cm vigreaux column at 2.0 mm of pressure. Two fractions were collected; the first fraction from 27°-35° C. and the second fraction at 35°-70° C. The second fraction was partitioned between water and ethyl ether, the organic layer was washed with water (3×100 mL, dried (anhydrous MgSO4), and evaporated under reduced pressure at ambient temperature to give 40 g of a colorless oil mixture of dimethyl formamide, ether, and the desired product which was used in the next reaction without further purification.
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One




[Compound]
Name
colorless oil
Quantity
40 g
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
CN(C)C=O.[F:6][C:7]([F:15])([F:14])[C:8](=[O:13])[CH2:9][CH2:10][CH2:11]O.[Br:16]Br>CCOCC>[F:6][C:7]([F:15])([F:14])[C:8](=[O:13])[CH2:9][CH2:10][CH2:11][Br:16]
|
Inputs


Step One
[Compound]
|
Name
|
three
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
29 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(CCCO)=O)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
11.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Four
[Compound]
|
Name
|
colorless oil
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring overnight at ambient temperature the reaction mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled through a 30 cm vigreaux column at 2.0 mm of pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Two fractions were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
from 27°-35° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 35°-70° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The second fraction was partitioned between water and ethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with water (3×100 mL
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (anhydrous MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure at ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

